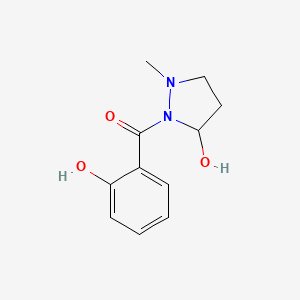![molecular formula C17H18N2O3 B5150413 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Butyl(3-pyridinylcarbonyl)amino]benzoic acid, also known as Kynurenic acid, is a naturally occurring metabolite in the human body. It is a derivative of tryptophan and is produced in the liver and kidneys. Kynurenic acid has gained significant attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. It also inhibits the enzyme kynurenine aminotransferase, which is responsible for the conversion of kynurenine to quinolinic acid. Quinolinic acid is a neurotoxic metabolite and is implicated in various neurodegenerative diseases. By inhibiting the production of quinolinic acid, this compound acid exerts its neuroprotective effects.
Biochemical and Physiological Effects:
This compound acid has various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound acid also modulates the immune system by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has several advantages for lab experiments. It is a naturally occurring metabolite and can be easily synthesized. It is also stable under physiological conditions and can be administered orally or intravenously. However, this compound acid has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents such as dimethyl sulfoxide (DMSO) for its administration. DMSO can interfere with some assays and can cause cytotoxicity at high concentrations.
Future Directions
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has several potential future directions for research. It can be investigated for its role in various neurological and psychiatric disorders. It can also be studied for its potential use in cancer therapy. The development of novel analogs of this compound acid with improved pharmacokinetic properties and specificity for its targets can also be explored. The use of this compound acid as a biomarker for various diseases can also be investigated.
Conclusion:
In conclusion, this compound acid is a naturally occurring metabolite with potential therapeutic properties. It has been extensively studied for its neuroprotective, anti-inflammatory, and antioxidant effects. This compound acid acts as an antagonist of the NMDA receptor and the α7 nicotinic acetylcholine receptor and inhibits the production of quinolinic acid. This compound acid has several advantages for lab experiments but also has some limitations. The future directions for research on this compound acid are numerous and can lead to the development of novel therapies for various diseases.
Synthesis Methods
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid can be synthesized by the oxidation of kynurenine, which is an intermediate in the metabolism of tryptophan. The oxidation reaction can be carried out using various oxidizing agents such as potassium permanganate, hydrogen peroxide, and ozone. The yield of this compound acid can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Scientific Research Applications
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects. This compound acid has been investigated for its role in various diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and schizophrenia. It has also been studied for its potential use in cancer therapy.
Properties
IUPAC Name |
2-[butyl(pyridine-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-11-19(16(20)13-7-6-10-18-12-13)15-9-5-4-8-14(15)17(21)22/h4-10,12H,2-3,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBIFIXGNOEARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5150345.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)
![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)
![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)
![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)


